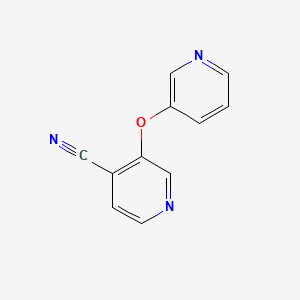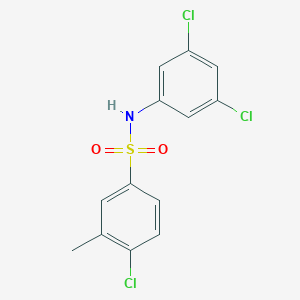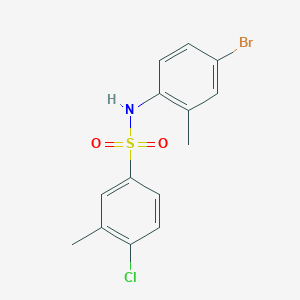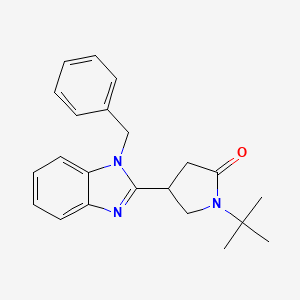
3-(pyridin-3-yloxy)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-3-yloxy)pyridine-4-carbonitrile (3P4C) is a heterocyclic compound that has been the subject of intense research in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. 3P4C is a small molecule that can be used as a building block to synthesize other compounds, and it has been studied for its ability to act as an inhibitor of enzymes and its potential to be used as a drug target.
科学研究应用
3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its potential applications in medicine, biochemistry, and pharmacology. In medicine, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its ability to act as an inhibitor of enzymes, such as phosphodiesterase-4A (PDE4A), which is involved in the regulation of inflammatory responses. In biochemistry, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its ability to bind to proteins, such as the enzyme kinase C (PKC), which is involved in the regulation of cell signaling pathways. In pharmacology, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its potential to be used as a drug target.
作用机制
3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its ability to act as an inhibitor of enzymes. It has been shown to bind to the active site of the enzyme and block the enzyme's activity. In the case of PDE4A, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile binds to the active site of the enzyme and prevents the enzyme from breaking down cyclic adenosine monophosphate (cAMP), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-(pyridin-3-yloxy)pyridine-4-carbonitrile has been studied for its biochemical and physiological effects. In vitro studies have shown that 3-(pyridin-3-yloxy)pyridine-4-carbonitrile is able to inhibit the activity of the enzyme PDE4A, which is involved in the regulation of inflammatory responses. In vivo studies have shown that 3-(pyridin-3-yloxy)pyridine-4-carbonitrile is able to reduce inflammation in animal models of inflammatory diseases, such as asthma and arthritis.
实验室实验的优点和局限性
3-(pyridin-3-yloxy)pyridine-4-carbonitrile has several advantages and limitations for use in laboratory experiments. One advantage is that it is a small molecule, which makes it easy to synthesize and manipulate. Additionally, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile is a potent inhibitor of enzymes, which makes it useful for studying the effects of enzyme inhibition in a laboratory setting. One limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
The potential applications of 3-(pyridin-3-yloxy)pyridine-4-carbonitrile are numerous, and there are many possible future directions for research. One potential future direction is to further explore the biochemical and physiological effects of 3-(pyridin-3-yloxy)pyridine-4-carbonitrile in in vivo models of disease. Additionally, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile could be studied for its potential to be used as a drug target, and its ability to bind to proteins could be further explored. Finally, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile could be studied for its potential to be used as a building block for the synthesis of other compounds.
合成方法
3-(pyridin-3-yloxy)pyridine-4-carbonitrile can be synthesized in two main ways: the direct synthesis and the cascade synthesis. In the direct synthesis, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile is synthesized from the reaction of pyridine-3-carboxylic acid and pyridine-4-carboxylic acid in the presence of a base, such as sodium hydroxide. In the cascade synthesis, 3-(pyridin-3-yloxy)pyridine-4-carbonitrile is synthesized by the reaction of pyridine-3-carboxylic acid and pyridine-4-carboxylic acid with ethyl acetoacetate in the presence of a catalyst, such as palladium acetate.
属性
IUPAC Name |
3-pyridin-3-yloxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-3-5-14-8-11(9)15-10-2-1-4-13-7-10/h1-5,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVIZLRGFPPWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yloxy)pyridine-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6423944.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B6423951.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)
![3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine](/img/structure/B6423961.png)

![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)


![3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B6423986.png)
![N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6424004.png)


![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)
